Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-

描述

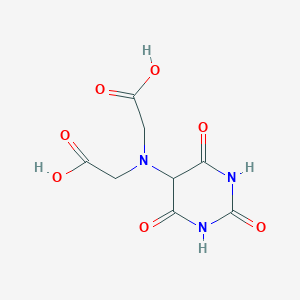

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, also known as Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, is a useful research compound. Its molecular formula is C8H9N3O7 and its molecular weight is 259.17 g/mol. The purity is usually 95%.

The exact mass of the compound Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28807. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Dicarboxylic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, also known as Uramil-N,N-diacetic acid, is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

- Molecular Formula : C₈H₉N₃O₇

- Molecular Weight : 259.17 g/mol

- CAS Number : 13055-06-6

- Melting Point : 240 °C (decomposition) .

The compound features a hexahydro-2,4,6-trioxo-5-pyrimidinyl moiety that contributes to its chelating properties and potential interactions with biological molecules.

Synthesis

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- is synthesized through the condensation of barbituric acid with glycine under controlled conditions. This synthesis allows for the introduction of carboxymethyl groups that enhance the compound's biological activity and chelation capabilities .

1. Chelating Properties

The compound exhibits notable chelating abilities, allowing it to form stable complexes with various metal ions. This property is particularly relevant in coordination chemistry and may have implications for drug delivery systems and metal ion regulation in biological systems .

2. Anti-inflammatory Effects

Research suggests that compounds structurally related to glycine can exhibit anti-inflammatory properties. Glycine itself has been shown to have immunomodulatory effects that could translate to similar activities for Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-. This may be beneficial in treating conditions associated with chronic inflammation .

3. Cytoprotective Effects

Studies indicate that glycine derivatives may possess cytoprotective properties against oxidative stress and cellular damage. These effects can enhance cell survival under stress conditions, potentially making this compound useful in neuroprotective applications .

Case Study 2: Metabolic Regulation

Research indicates that glycine can play a role in metabolic regulation by modulating pathways related to insulin sensitivity and glucose metabolism. Given the structural characteristics of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, it may influence similar pathways and offer therapeutic benefits for metabolic syndrome and cardiovascular diseases .

Comparative Analysis

The following table compares Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Glycine | C₂H₅NO₂ | Fundamental role in protein synthesis; simple amino acid. |

| Barbituric Acid | C₄H₄N₂O₃ | Historical use as sedatives; contains a similar pyrimidine structure. |

| Uramil | C₄H₄N₂O₃ | Parent compound; lacks carboxymethyl groups but shares structural framework. |

| Glycine-N,N-diacetic acid | C₈H₉N₃O₇ | Unique chelating properties; potential anti-inflammatory and cytoprotective effects. |

科学研究应用

Medicinal Chemistry

Glycine derivatives have been studied for their biological activities, including anti-inflammatory and cytoprotective effects. Due to its structural similarities to glycine, Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- may exhibit similar therapeutic potentials. Research indicates that such compounds could influence metabolic syndrome and cardiovascular diseases by modulating inflammation and oxidative stress .

Coordination Chemistry

The compound's chelating properties allow it to form complexes with various metal ions, including lanthanides and transition metals. This characteristic is crucial for applications in biochemistry and analytical methods where metal ion detection is essential. Studies have shown that it can effectively form stable complexes with metals like copper and iron.

Analytical Chemistry

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- can be analyzed using high-performance liquid chromatography (HPLC). The compound exhibits distinct retention times based on the mobile phase composition used during analysis. This property makes it suitable for isolating impurities and conducting pharmacokinetic studies .

Data Tables

Case Study 1: Chelation Properties

A study investigated the chelation of Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- with transition metals. The results indicated that the compound forms stable complexes that could be utilized in targeted drug delivery systems or as contrast agents in imaging techniques.

Case Study 2: Pharmacokinetics

In pharmacokinetic studies using HPLC methods, researchers demonstrated the scalability of separation techniques for Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-. The method proved effective for isolating the compound from biological samples for further analysis .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for synthesizing Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, and what are the critical reaction conditions to optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the hexahydrotrioxopyrimidinyl core followed by carboxymethylation. Critical steps include:

- Protective Group Strategies : Use tert-butoxycarbonyl (Boc) or other protective groups to prevent unwanted side reactions during amide bond formation .

- Base Selection : Bases like diazabicycloundecene (DBU) or triethylamine are crucial for deprotonation and facilitating nucleophilic substitution. For example, coupling reactions with pyrimidinyl derivatives require careful pH control to avoid hydrolysis .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) ensures removal of unreacted intermediates. Yield optimization (>60%) is achievable under inert atmospheres (N₂/Ar) .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Verify the presence of characteristic peaks (e.g., pyrimidinyl carbonyl groups at ~170 ppm in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 227.046151) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using Bruker APEX2 software resolves stereochemistry. Crystallization in dimethyl sulfoxide (DMSO)/water mixtures at 4°C often yields suitable crystals .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for studying the HIF-PH inhibitory activity of this compound?

- Methodological Answer :

- In Vitro :

- HIF-1α Stabilization Assays : Use Hep3B hepatoma cells under hypoxic conditions (1% O₂). Measure HIF-1α levels via Western blotting after 6–24 hours of exposure .

- Enzyme Inhibition Kinetics : Recombinant human HIF-PH (isoform 2) assays with α-ketoglutarate as a co-substrate. IC₅₀ values can be determined using fluorescence polarization .

- In Vivo :

- Rodent Models : Chronic kidney disease (CKD) models (5/6 nephrectomy) in Sprague-Dawley rats. Monitor hemoglobin levels and erythropoietin (EPO) expression after oral administration (10–30 mg/kg/day for 14 days) .

Q. How do structural modifications at the hexahydrotrioxopyrimidinyl moiety affect the compound's binding affinity to HIF-PH?

- Methodological Answer :

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between modified pyrimidinyl groups and the HIF-PH active site (PDB: 5L9D). Key residues (e.g., His374, Asp315) form hydrogen bonds with the trioxo groups .

- SAR Studies :

- Substituent Effects : Cyclohexyl groups (as in Daprodustat analogs) enhance hydrophobic interactions, increasing potency (IC₅₀ < 50 nM). Conversely, polar groups (e.g., -OH) reduce membrane permeability .

- Chelation Potential : The trioxo-pyrimidinyl moiety may act as a metal-chelating agent, interfering with Fe²⁺ binding in HIF-PH. Validate via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL, PubChem BioAssay). For example, conflicting IC₅₀ values for HIF-PH inhibitors may arise from assay variability (e.g., cell-free vs. cell-based systems) .

- Counter-Screen Selectivity : Test compounds against off-target prolyl hydroxylases (e.g., PHD1-3) using AlphaScreen technology to rule out non-specific effects .

属性

IUPAC Name |

2-[carboxymethyl-(2,4,6-trioxo-1,3-diazinan-5-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O7/c12-3(13)1-11(2-4(14)15)5-6(16)9-8(18)10-7(5)17/h5H,1-2H2,(H,12,13)(H,14,15)(H2,9,10,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHGQJQZPJPKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)C1C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065340 | |

| Record name | Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13055-06-6 | |

| Record name | N-(Carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uramildiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uramildiacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAMILDIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5S34DC5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。